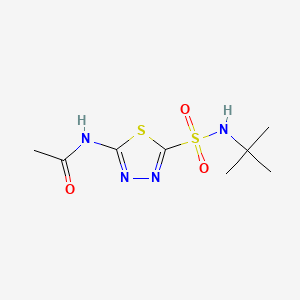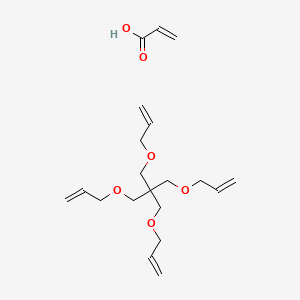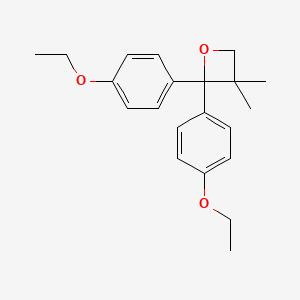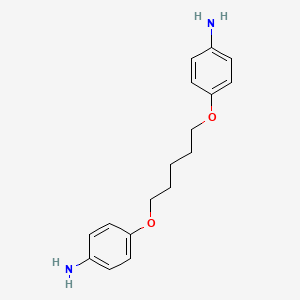
1,5-Bis(4-aminofenoxi)pentano
Descripción general
Descripción
1,5-Bis(4-aminophenoxy)pentane, also known as BAP, is a compound with a wide range of applications in the scientific research community. It is an important building block in the synthesis of many different compounds, ranging from pharmaceuticals to industrial chemicals. BAP is also known for its ability to interact with proteins, making it a valuable tool in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Litografía de Copolímero en Bloque
“1,5-Bis(4-aminofenoxi)pentano” se ha utilizado en el campo de la litografía de copolímeros en bloque {svg_1}. Esta tecnología se considera una de las tecnologías prometedoras para la litografía de próxima generación {svg_2}. En esta aplicación, se requieren patrones de resistencia de línea y punto que se fabriquen mediante la separación de microphase de los copolímeros en bloque, para dibujar patrones de circuito en sustratos de silicio {svg_3}.
Fabricación de Sustratos de Poliimida
Este compuesto se ha utilizado en la fabricación de sustratos de poliimida {svg_4}. Estos sustratos se utilizan para la separación de microphase de poliestireno-bloque-poli(metacrilato de metilo) (PS-b-PMMA). Las energías libres superficiales de estos sustratos de poliimida se evaluaron mediante el método de Owens-Wendt {svg_5}.
Preparación de Películas Delgadas
“this compound” se ha utilizado en la preparación de películas delgadas de PS-b-PMMA sobre sustratos de poliimida {svg_6}. El autoensamblaje se indujo mediante recocido térmico y la arquitectura superficial se observó mediante microscopía de fuerza atómica {svg_7}.
Capas de Alineación TFT-LCD
Este compuesto se ha utilizado en la síntesis y caracterización de barnices de poli(ácido amídico) semialicíclicos a través de dianhidrido bis-espironobornano y las capas de alineación de poliimida derivadas para aplicaciones potenciales en TFT-LCD {svg_8}. Las capas de alineación PI derivadas exhibieron una buena estabilidad térmica con las temperaturas de pérdida de peso del 5% superiores a 470 °C {svg_9}.
Dispositivos de Pantalla de Cristal Líquido
“this compound” se ha utilizado en la fabricación de dispositivos de pantalla de cristal líquido {svg_10}. Las celdas de cristal líquido fabricadas con las capas de alineación CpODA-PI exhibieron buenas características optoelectrónicas {svg_11}.
Medicamento Anti-Pneumocystis Carinii
Se sintetizó una serie de análogos del medicamento anti-Pneumocystis carinii "1,5-bis (4-amidinofenoxi)pentano" (pentamidina) para su cribado contra un modelo de rata de P. neumonía por carinii (PCP) {svg_12}. Veinticinco de los compuestos mostraron eficacia contra la PCP en comparación con un grupo control tratado con solución salina {svg_13}.
Mecanismo De Acción
Target of Action
The primary target of 1,5-Bis(4-aminophenoxy)pentane is the visual cycle . This compound can inhibit dark adaptation in vertebrates by impairing the formation of 11-cis-retinoids in the eye and depleting preformed stores of them .
Mode of Action
1,5-Bis(4-aminophenoxy)pentane interacts with its targets by “short-circuiting” the visual cycle . It catalyzes the thermodynamically downhill isomerization of 11-cis-retinal to all-trans-retinal . This interaction results in changes in the visual cycle, leading to impaired dark adaptation.
Biochemical Pathways
The affected biochemical pathway is the visual cycle , which is responsible for the regeneration of visual pigments in the eye. By catalyzing the isomerization of 11-cis-retinal to all-trans-retinal, 1,5-Bis(4-aminophenoxy)pentane disrupts this cycle, leading to impaired dark adaptation .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as alcohol, ether, and chloroform, but insoluble in water . This suggests that it may have good bioavailability in lipid-rich environments but may be less bioavailable in aqueous environments.
Result of Action
The molecular and cellular effects of 1,5-Bis(4-aminophenoxy)pentane’s action include the inhibition of rhodopsin formation and 11-cis-retinyl palmitate formation in the living frog eye . This leads to impaired dark adaptation in vertebrates .
Action Environment
Furthermore, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Safety and Hazards
The compound is classified under the GHS07 hazard category. It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . It should be stored in a dark place, sealed, and at room temperature .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1,5-Bis(4-aminophenoxy)pentane plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. The compound has been shown to inhibit the activity of MMP-1, thereby potentially reducing the breakdown of collagen and other structural proteins . Additionally, 1,5-Bis(4-aminophenoxy)pentane interacts with DNA, exhibiting a moderate specificity for AT base pairs . This interaction suggests its potential role in modulating gene expression and DNA-related processes.
Cellular Effects
1,5-Bis(4-aminophenoxy)pentane has notable effects on various types of cells and cellular processes. In human dermal fibroblasts, the compound has been observed to protect against UVA-induced cytotoxicity and inhibit the activation and expression of MMP-1 . This protective effect is mediated through the inhibition of the p38/mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways. Furthermore, the compound’s interaction with DNA can influence cell signaling pathways and gene expression, potentially affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 1,5-Bis(4-aminophenoxy)pentane involves its binding interactions with biomolecules. The compound binds to DNA, particularly favoring AT base pairs, and this binding is consistent with DNA minor-groove binding . Additionally, it inhibits the activity of MMP-1 by blocking the activation of the p38/MAPK and JNK pathways . These interactions result in the modulation of gene expression and enzyme activity, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,5-Bis(4-aminophenoxy)pentane have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound maintains its protective effects on cellular function, particularly in reducing MMP-1 activity and protecting against UVA-induced damage . These findings suggest that 1,5-Bis(4-aminophenoxy)pentane can be a reliable agent for prolonged biochemical studies.
Dosage Effects in Animal Models
The effects of 1,5-Bis(4-aminophenoxy)pentane vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively inhibits MMP-1 activity and protects against cellular damage without significant adverse effects . At higher dosages, there may be potential toxic effects, including cytotoxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
1,5-Bis(4-aminophenoxy)pentane is involved in several metabolic pathways. It interacts with enzymes such as MMP-1 and influences the metabolic flux of extracellular matrix degradation . The compound’s interaction with DNA also suggests its involvement in gene expression regulation and related metabolic processes . These interactions highlight the compound’s role in modulating metabolic pathways and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, 1,5-Bis(4-aminophenoxy)pentane is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its binding affinity to DNA and other biomolecules, leading to its localization in specific cellular compartments . This targeted distribution enhances its efficacy in modulating biochemical pathways and cellular functions.
Subcellular Localization
The subcellular localization of 1,5-Bis(4-aminophenoxy)pentane is primarily within the nucleus, where it interacts with DNA . The compound’s localization is directed by its binding affinity to DNA and potential post-translational modifications that target it to the nucleus. This localization is crucial for its role in modulating gene expression and protecting against DNA damage.
Propiedades
IUPAC Name |
4-[5-(4-aminophenoxy)pentoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11H,1-3,12-13,18-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHXQWDUYXSTPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCCCOC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1092-82-6 (di-hydrochloride) | |
| Record name | 1,5-Bis(p-aminophenoxy)pentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70178624 | |
| Record name | 1,5-Bis(p-aminophenoxy)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2391-56-2 | |
| Record name | 1,5-Bis(p-aminophenoxy)pentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Bis(p-aminophenoxy)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






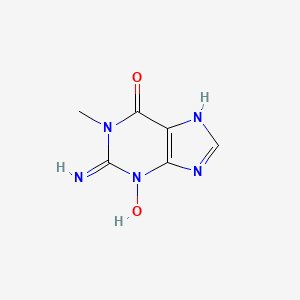
![1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone](/img/structure/B1210232.png)



